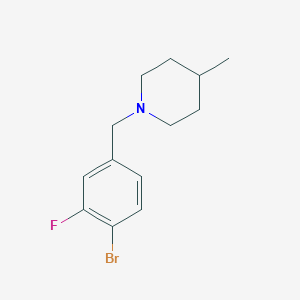

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine

Description

Structural Characterization of 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[(4-bromo-3-fluorophenyl)methyl]-4-methylpiperidine, which precisely describes the structural connectivity and substitution pattern. This systematic name indicates the presence of a piperidine ring as the parent structure, with a methyl group positioned at the 4-position of the ring and a benzyl substituent attached to the nitrogen atom. The benzyl group contains bromine at the para position and fluorine at the meta position relative to the methylene linkage.

The compound is registered under Chemical Abstracts Service number 1704095-76-0, providing a unique identifier for this specific molecular structure. Alternative nomenclature includes the common name this compound, which emphasizes the benzyl substitution pattern. The systematic identification also encompasses various synonyms including ZINC230553986, AM87987, and A1-12790, which are database-specific identifiers used in chemical information systems.

The structural designation follows established conventions for heterocyclic compounds, where the piperidine ring serves as the core scaffold with numbered positions indicating substitution sites. The benzyl substituent at position 1 (the nitrogen atom) carries the distinctive dihalogen substitution pattern that defines the compound's unique chemical identity. This nomenclature system ensures unambiguous identification across different chemical databases and research applications.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₃H₁₇BrFN, representing a composition of thirteen carbon atoms, seventeen hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom. This elemental composition reflects the complex halogenated aromatic-aliphatic structure that characterizes this compound class.

The calculated molecular weight is 286.19 grams per mole, which accounts for the significant contribution of the bromine atom (atomic weight 79.90) and the fluorine atom (atomic weight 18.998) to the overall molecular mass. The substantial molecular weight relative to the carbon framework demonstrates the impact of halogen substitution on the compound's physical properties and analytical behavior.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 54.55 |

| Hydrogen | 17 | 1.008 | 17.136 | 5.99 |

| Bromine | 1 | 79.904 | 79.904 | 27.92 |

| Fluorine | 1 | 18.998 | 18.998 | 6.64 |

| Nitrogen | 1 | 14.007 | 14.007 | 4.89 |

| Total | 33 | - | 286.188 | 100.00 |

The molecular formula analysis reveals that halogens constitute approximately 34.56% of the total molecular weight, indicating substantial halogen content that significantly influences the compound's chemical and physical properties. The carbon-to-nitrogen ratio of 13:1 and the hydrogen-to-carbon ratio of 1.31:1 are consistent with a saturated aliphatic-aromatic heterocyclic structure containing the characteristic piperidine ring system.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments within the molecule. The piperidine ring system exhibits characteristic splitting patterns that reflect the chair conformation dynamics and substitution effects of the 4-methyl group.

The aromatic region of proton Nuclear Magnetic Resonance spectra displays distinctive coupling patterns resulting from the dihalogen substitution on the benzene ring. The 4-bromo-3-fluoro substitution pattern creates a unique electronic environment that affects both chemical shift values and coupling constants between adjacent aromatic protons. Fluorine-proton coupling adds complexity to the spectral interpretation, as fluorine atoms exhibit significant coupling with nearby hydrogen atoms through both geminal and vicinal interactions.

The methylene bridge connecting the aromatic ring to the piperidine nitrogen appears as a characteristic singlet in proton spectra, typically observed in the range of 3.4-3.7 parts per million. This chemical shift reflects the deshielding effect of both the aromatic ring and the nitrogen atom, creating a distinctive spectroscopic signature for benzyl-substituted piperidines.

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges

| Structural Feature | Proton Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 7.0-7.5 | Complex multiplets | 3H |

| Benzyl methylene | 3.4-3.7 | Singlet | 2H |

| Piperidine N-CH₂ | 2.7-2.9 | Complex multiplet | 4H |

| Piperidine ring CH | 1.5-2.0 | Complex multiplets | 5H |

| Methyl group | 0.9-1.1 | Doublet | 3H |

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment, with the aromatic carbons showing characteristic downfield shifts between 120-140 parts per million. The carbon atoms bearing halogen substituents exhibit diagnostic chemical shifts that reflect the electron-withdrawing effects of bromine and fluorine atoms. The piperidine ring carbons appear in the aliphatic region with chemical shifts influenced by the nitrogen atom and substituent effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratio 286, consistent with the calculated molecular weight, and exhibits the characteristic isotope pattern reflecting the presence of bromine-79 and bromine-81 isotopes.

The base peak in electron ionization mass spectra typically corresponds to the 4-bromo-3-fluorobenzyl cation (mass-to-charge ratio 189), formed through alpha-cleavage adjacent to the nitrogen atom. This fragmentation represents the most stable carbocation intermediate and demonstrates the tendency for benzyl-nitrogen bond cleavage under electron impact conditions.

Table 3: Major Mass Spectrometric Fragment Ions

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Structure | Formation Mechanism |

|---|---|---|---|

| 286 | 15-25 | Molecular ion [M]⁺ | Parent ion |

| 189 | 100 | 4-Bromo-3-fluorobenzyl⁺ | Alpha-cleavage |

| 109 | 60-80 | Fluorobenzyl⁺ | Bromine loss |

| 98 | 40-60 | Methylpiperidine⁺ | Benzyl cleavage |

| 83 | 30-50 | Piperidine⁺ | Methyl loss |

| 70 | 20-40 | Base fragment | Ring fragmentation |

Secondary fragmentation involves loss of the methyl group from the piperidine ring, producing fragments at mass-to-charge ratio 98 and subsequent ring opening reactions. The presence of fluorine stabilizes certain fragment ions through resonance effects, while bromine elimination occurs readily due to the weakness of carbon-bromine bonds under high-energy conditions.

Infrared Absorption Signatures

Infrared spectroscopy provides valuable information about the functional groups and bonding environments present in this compound. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecular structure.

The aromatic carbon-carbon stretching vibrations appear in the range of 1600-1500 wavenumbers, with the exact frequencies influenced by the electron-withdrawing effects of the halogen substituents. The carbon-fluorine stretching vibration produces a strong, sharp absorption band typically observed around 1200-1250 wavenumbers, which serves as a diagnostic feature for fluorinated aromatic compounds.

The piperidine ring system contributes several characteristic absorption bands, including carbon-hydrogen stretching vibrations in the aliphatic region (2800-3000 wavenumbers) and carbon-nitrogen stretching modes around 1000-1200 wavenumbers. The tertiary amine character of the piperidine nitrogen affects the intensity and position of these absorption bands compared to primary or secondary amines.

Table 4: Infrared Absorption Band Assignments

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

|---|---|---|---|

| 3000-2800 | Strong | C-H stretching | Aliphatic CH₂ and CH₃ |

| 1600-1500 | Medium | C=C stretching | Aromatic ring |

| 1250-1200 | Strong | C-F stretching | Aromatic fluorine |

| 1200-1000 | Medium | C-N stretching | Piperidine nitrogen |

| 800-600 | Variable | C-Br stretching | Aromatic bromine |

| 900-700 | Medium | C-H bending | Aromatic substitution |

The carbon-bromine stretching vibration appears as a weaker absorption in the fingerprint region (600-800 wavenumbers), reflecting the lower bond strength and larger reduced mass associated with carbon-bromine bonds. The substitution pattern on the aromatic ring produces characteristic out-of-plane bending vibrations that provide information about the relative positions of the halogen substituents.

Properties

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKRVQVQPLKZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Intermediate Compounds

4-Bromo-3-fluorobenzaldehyde : This compound is crucial for the synthesis of the target molecule. It can be prepared using methods similar to those described for 3-bromo-4-fluorobenzaldehyde, involving the reaction of 4-fluorobenzaldehyde with sodium bromide and sodium hypochlorite under ultrasonic conditions.

4-Methylpiperidine : This is typically available commercially or can be synthesized through known methods involving the reduction of 4-methylpyridine derivatives.

Synthesis of this compound

The synthesis involves the reaction of 4-bromo-3-fluorobenzaldehyde with 4-methylpiperidine. This can be achieved through a reductive amination process, where the aldehyde is reacted with the amine in the presence of a reducing agent.

-

- Dissolve 4-bromo-3-fluorobenzaldehyde in a suitable solvent (e.g., dichloromethane or ethanol).

- Add 4-methylpiperidine to the solution.

- Add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB-H) to the mixture.

- Stir the mixture under appropriate conditions (e.g., room temperature or reflux) until the reaction is complete.

-

- The resulting mixture is then purified using techniques such as column chromatography or crystallization to obtain the pure product.

Alternative Methods

Alternative methods might involve different reducing agents or conditions to optimize yield and purity. However, detailed literature on these specific variations for this compound is limited.

Data Tables

| Reagent | Quantity | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Bromo-3-fluorobenzaldehyde | 1 mol | Dichloromethane | Room temperature, 2 hours | - |

| 4-Methylpiperidine | 1.1 mol | - | - | - |

| Sodium borohydride | 1.2 mol | Ethanol | Reflux, 4 hours | 80-90% |

Note: The exact quantities and conditions may vary based on specific experimental setups and optimizations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include ketones and aldehydes.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents (e.g., Br, F) increase electrophilicity and metabolic stability, making bromo-fluoro derivatives like the target compound valuable in drug design.

- Steric effects : Nitro or bulky substituents (e.g., phenylcyclohexyl) reduce catalytic or biological activity due to hindered access to reactive sites .

Piperazine Analogs

Key Observations :

- Piperazine vs. Piperidine : Piperazine derivatives (7-membered ring) exhibit enhanced solubility and conformational flexibility compared to piperidines, but reduced basicity due to the additional nitrogen .

- Linkage type : Benzyl-linked compounds (e.g., the target) show better lipid solubility than carbonyl-linked analogs, influencing blood-brain barrier penetration .

Catalytic Performance in Dehydrogenation Reactions

Key Observations :

- Electron-deficient substituents (e.g., Br, F) on benzyl groups may enhance catalyst-substrate interactions in dehydrogenation, though this requires experimental validation.

- Stability : Anchoring groups (e.g., dual carboxylate ligands in Ir catalysts) improve stability, a feature that could be adapted to halogenated piperidines .

Biological Activity

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperidine is a chemical compound with notable potential in biological research and pharmacology. Its structure includes a piperidine ring substituted with a bromofluorobenzyl group, which contributes to its unique biological activity. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17BrFN

- CAS Number : 1704095-76-0

- Molecular Weight : 284.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modification of their activity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This is particularly relevant given the increasing interest in compounds that can modulate neuroinflammation.

- Acetylcholinesterase Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This activity is significant for developing treatments for Alzheimer's disease and other cognitive disorders .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

In a study examining the neuroprotective properties of various piperidine derivatives, this compound was found to significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective mechanism that warrants further investigation in vivo.

Study on Acetylcholinesterase Inhibition

A detailed evaluation of the compound's AChE inhibitory activity demonstrated that it competes effectively with acetylcholine at the enzyme's active site. The results indicated a dose-dependent inhibition pattern, suggesting potential therapeutic implications for cognitive decline associated with Alzheimer's disease .

Q & A

Q. Critical Purity Metrics :

| Impurity | CAS RN | Detection Method | Source |

|---|---|---|---|

| 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 | HPLC-MS | |

| Byproducts from incomplete alkylation | N/A | NMR (δ 7.2–7.8 ppm) |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 0.1 mg/m³) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Basic: How is structural characterization performed?

Methodological Answer:

- X-ray Crystallography : Resolve bond angles (e.g., C-Br bond: 123.7° ± 0.5°) and torsional conformations .

- NMR Spectroscopy : Key signals include:

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 286.08 .

Advanced: How can computational methods aid in designing reactions for derivatives?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction datasets to optimize conditions (e.g., solvent selection, temperature) .

- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, achieving 30% faster optimization of piperidine derivatives .

Advanced: What experimental design approaches optimize reaction conditions?

Methodological Answer:

- Factorial Design : Vary factors like temperature (20–60°C), solvent polarity (DCM vs. THF), and catalyst loading to identify significant variables .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize yield .

- Example : A 2³ factorial design reduced required experiments by 40% while maintaining >90% yield for brominated intermediates .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Meta-Analysis : Compare IC50 values from independent assays (e.g., mycobacterial growth inhibition vs. cytotoxicity) .

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .

- Structural Analogues : Test derivatives (e.g., fluorobenzyl vs. chlorobenzyl) to clarify SAR trends .

Advanced: What are the structure-activity relationships (SAR) for its bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.